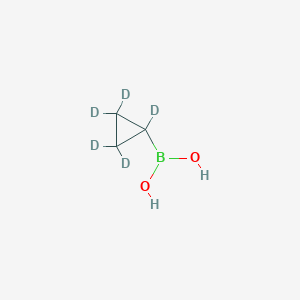

Cyclopropyl-d5-boronic acid

Description

Properties

IUPAC Name |

(1,2,2,3,3-pentadeuteriocyclopropyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BO2/c5-4(6)3-1-2-3/h3,5-6H,1-2H2/i1D2,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVKDFJTYKELLQ-UXXIZXEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CC1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])B(O)O)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301264145 | |

| Record name | Boronic acid, B-(cyclopropyl-1,2,2,3,3-d5)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301264145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1850305-91-7 | |

| Record name | Boronic acid, B-(cyclopropyl-1,2,2,3,3-d5)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1850305-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(cyclopropyl-1,2,2,3,3-d5)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301264145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Cyclopropyl-d5-boronic acid

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and characterization of Cyclopropyl-d5-boronic acid, a valuable building block for drug development professionals. The strategic incorporation of deuterium can significantly enhance the metabolic stability of pharmacologically active compounds, a concept known as the "deuterium kinetic isotope effect." This document offers a detailed narrative on the synthetic strategy, experimental protocols, and rigorous analytical characterization required to produce and validate this isotopically labeled reagent. We move beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind key experimental choices, ensuring a reproducible and reliable outcome for researchers in medicinal chemistry and process development.

Introduction: The Strategic Value of Deuteration in Drug Discovery

In modern medicinal chemistry, the optimization of a drug candidate's metabolic profile is as critical as its pharmacological activity. One of the most powerful strategies to emerge in this field is site-specific deuteration. The substitution of hydrogen with its heavier, stable isotope, deuterium, creates a carbon-deuterium (C-D) bond that is stronger and vibrates at a lower frequency than a corresponding carbon-hydrogen (C-H) bond.

This seemingly subtle modification can have a profound impact on a drug's pharmacokinetics, particularly its metabolic stability. Many drug molecules are metabolized by cytochrome P450 (CYP450) enzymes, a process that often involves the cleavage of a C-H bond as the rate-determining step. By replacing a metabolically labile C-H bond with a C-D bond, the activation energy for this cleavage is increased. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE) , can significantly slow down the rate of metabolism, leading to:

-

Increased drug exposure (AUC): A longer half-life means the drug remains in the system at therapeutic concentrations for a longer period.

-

Reduced metabolic clearance: This can lead to lower required doses and potentially less frequent administration.

-

Formation of fewer active or toxic metabolites: Shifting the metabolic pathway can improve the safety profile of a drug.

The cyclopropyl moiety is a privileged scaffold in drug design, prized for its ability to introduce conformational rigidity and improve physicochemical properties. When combined with the benefits of deuteration, this compound becomes a highly valuable synthon for introducing a metabolically robust, three-dimensional element into drug candidates. As a boronic acid, it is primed for use in a wide array of powerful C-C bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.

This guide provides the necessary detail for any research or process chemist to confidently synthesize and qualify this important building block.

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of this compound is best approached through a retrosynthetic analysis that identifies a readily available, deuterated starting material. The most reliable and convergent strategy involves the formation of a deuterated Grignard reagent, which is then trapped with a boron electrophile.

Caption: Retrosynthetic pathway for this compound.

Our chosen forward synthesis, therefore, consists of three key stages:

-

Synthesis of Cyclopropanecarboxylic acid-d6: Utilizing a malonic ester synthesis with 1,2-dibromoethane-d4 and subsequent hydrolysis/decarboxylation in deuterated media to ensure full isotopic incorporation.

-

Synthesis of Cyclopropyl-d5-bromide: Conversion of the deuterated carboxylic acid to the corresponding bromide via a modified Hunsdiecker reaction.

-

Synthesis of this compound: Formation of the Grignard reagent from the deuterated bromide, followed by reaction with trimethyl borate and acidic workup.

This strategy is robust, scalable, and relies on well-established chemical transformations, ensuring a high probability of success.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Grignard reagents are highly reactive with water and air; strict anhydrous and inert atmosphere techniques are required.

Stage 1: Synthesis of Cyclopropanecarboxylic acid-d6

This procedure is adapted from the classic malonic ester synthesis for cyclopropanecarboxylic acid, modified for complete deuterium incorporation.[1]

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Flame-dry all glassware and allow to cool under a stream of dry nitrogen.

-

Base Formation: To the flask, add sodium ethoxide (2.2 eq) and anhydrous ethanol (sufficient to ensure stirring).

-

Malonate Addition: Slowly add diethyl malonate (1.0 eq) via the dropping funnel while stirring.

-

Cyclization: Add 1,2-dibromoethane-d4 (1.1 eq) dropwise. The reaction is exothermic; maintain a gentle reflux with external cooling if necessary. After the addition is complete, heat the mixture to reflux for 4 hours to ensure complete reaction.

-

Saponification: Cool the reaction mixture to room temperature. In a separate flask, prepare a solution of sodium hydroxide (4.0 eq) in deuterium oxide (D₂O). Add this solution to the reaction mixture.

-

Hydrolysis: Heat the mixture to reflux for 12 hours to ensure complete hydrolysis of the ester groups.

-

Decarboxylation & Workup: Cool the mixture in an ice bath and carefully acidify to pH ~1 using concentrated DCl in D₂O. This will protonate the carboxylates and induce decarboxylation. Heat the mixture to a gentle reflux until gas evolution (CO₂) ceases (approx. 2-4 hours).

-

Extraction: After cooling, extract the aqueous solution with diethyl ether (3 x volumes). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Cyclopropanecarboxylic acid-d6 as an oil. The product is typically used in the next step without further purification.

Stage 2: Synthesis of Cyclopropyl-d5-bromide

This step utilizes a modified Hunsdiecker reaction, which is a reliable method for the decarboxylative bromination of carboxylic acids.[2][3]

Protocol:

-

Salt Formation: Dissolve the crude Cyclopropanecarboxylic acid-d6 (1.0 eq) in carbon tetrachloride in a flask protected from light. Add red mercuric oxide (0.6 eq).

-

Bromination: Heat the suspension to a gentle reflux. Slowly add a solution of bromine (1.0 eq) in carbon tetrachloride via a dropping funnel. The disappearance of the red color of the mercuric oxide and bromine indicates reaction progress.

-

Reaction Completion: After the addition is complete, continue refluxing for 1 hour.

-

Workup: Cool the mixture and filter to remove mercuric bromide. Wash the filtrate with aqueous sodium thiosulfate solution to remove any unreacted bromine, then with water, and finally with brine.

-

Purification: Dry the organic layer over anhydrous calcium chloride, filter, and carefully distill the filtrate. Collect the fraction corresponding to Cyclopropyl-d5-bromide (b.p. ~69 °C). Caution: This is a volatile and flammable liquid.

Stage 3: Synthesis and Purification of this compound

The final step is a Grignard reaction, which requires strict anhydrous and inert conditions.[4][5]

Protocol:

-

Grignard Formation: Place magnesium turnings (1.2 eq) in a flame-dried, 3-neck flask equipped with a stirrer, reflux condenser (with N₂ inlet), and dropping funnel. Add a small volume of anhydrous tetrahydrofuran (THF). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of Cyclopropyl-d5-bromide (1.0 eq) in anhydrous THF. The reaction should self-sustain a gentle reflux. If the reaction does not start, gentle heating may be required. Once initiated, add the remaining bromide solution at a rate that maintains a gentle reflux. After addition, reflux for an additional 30 minutes.

-

Borylation: Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath). In a separate flask, prepare a solution of trimethyl borate (1.5 eq) in anhydrous THF. Add this solution dropwise to the cold Grignard reagent, maintaining the temperature below -60 °C. A white precipitate will form.

-

Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis & Workup: Cool the reaction in an ice bath and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~2). Stir vigorously for 1 hour to hydrolyze the borate ester.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes). Combine the organic layers.

-

Purification via Acid/Base Extraction: Extract the combined organic layers with 1 M NaOH solution (3 x volumes). This step selectively transfers the acidic boronic acid into the aqueous phase, leaving non-acidic organic impurities behind.

-

Isolation: Cool the combined basic aqueous layers in an ice bath and re-acidify to pH ~2 with 2 M HCl. The boronic acid will often precipitate as a white solid. If it remains in solution, extract with diethyl ether (3 x volumes).

-

Final Steps: Combine the final organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.[6]

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the final product.

Caption: Analytical workflow for product validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural elucidation and confirming deuteration. Samples are typically prepared in DMSO-d₆ or CDCl₃.

-

¹H NMR: The most direct evidence of successful deuteration is the absence or significant reduction (>98%) of signals in the cyclopropyl region (typically δ 0.5-1.0 ppm). A broad singlet corresponding to the B(OH)₂ protons may be observed (often around δ 4.5-6.5 ppm), which will exchange with D₂O.

-

¹³C NMR: The spectrum will be simplified due to the lack of ¹H-¹³C coupling. The cyclopropyl carbons will appear as multiplets due to coupling with deuterium (¹J_CD ≈ 20-25 Hz). The carbon bearing the boron atom will be observed at a distinct chemical shift.

-

¹¹B NMR: This is a crucial experiment for characterizing boronic acids. A single, broad resonance is expected in the range of δ 28-33 ppm , characteristic of a trigonal planar (sp²) boronic acid.[7] This confirms the integrity of the boronic acid functional group.

| Technique | Expected Result for this compound | Reference (Non-deuterated) |

| ¹H NMR | Absence of signals at ~0.5-1.0 ppm. Broad singlet for B(OH)₂. | Signals at ~0.5-0.6 ppm (2H), ~0.8-0.9 ppm (2H), ~-0.4 to 0.1 ppm (1H). |

| ¹³C NMR | Multiplets for CD₂ carbons due to C-D coupling. | δ ~8.0 (CH), δ ~3.0 (CH₂). |

| ¹¹B NMR | Broad singlet at δ ~28-33 ppm. | Broad singlet at δ ~30 ppm. |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and assess the level of isotopic incorporation.

-

Expected Mass: The molecular weight of non-deuterated cyclopropylboronic acid (C₃H₇BO₂) is 85.90 Da. For the fully deuterated cyclopropyl ring (C₃D₅H₂BO₂), the expected molecular weight is 90.93 Da.

-

Analysis: Electrospray ionization (ESI) is a suitable technique. The mass spectrum should show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the deuterated product. The isotopic distribution pattern will confirm the presence of five deuterium atoms. The absence of significant peaks corresponding to lower deuteration levels (d0 to d4) is indicative of high isotopic purity. Fragmentation may involve the loss of water or the entire B(OH)₂ group.[8]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is used to determine the chemical purity of the final product. A standard method using a C18 column with a water/acetonitrile gradient (containing 0.1% TFA or formic acid) is typically effective. The purity should be ≥98% for use in demanding synthetic applications.

Field-Proven Insights & Troubleshooting

-

Grignard Initiation: The formation of the Grignard reagent is the most critical step. If the reaction fails to initiate, ensure all glassware is rigorously dry and the magnesium turnings are fresh and not passivated. A small amount of 1,2-dibromoethane can also be used as an initiator.

-

Boronic Acid Stability: Boronic acids are prone to dehydration to form cyclic trimer anhydrides (boroxines). This is a reversible process. Storing the final product under vacuum or in a desiccator at low temperature (-20 °C) will minimize boroxine formation. Boroxine presence can sometimes complicate NMR spectra but does not typically hinder reactivity in cross-coupling reactions.

-

Purification Challenges: Some boronic acids can be difficult to purify via silica gel chromatography due to interactions with silanol groups. The acid/base extraction method described is generally more robust and scalable for isolating the pure product.

Conclusion

This guide outlines a reliable and well-documented pathway for the synthesis and characterization of this compound. By leveraging a deuterated malonic ester synthesis to prepare the key precursor, followed by a Hunsdiecker reaction and subsequent Grignard borylation, researchers can access this valuable building block with high isotopic and chemical purity. The detailed analytical procedures provide a clear framework for validating the final product, ensuring its suitability for advancing drug discovery programs. The principles and techniques described herein empower scientists to harness the power of isotopic labeling for the creation of next-generation therapeutics with enhanced metabolic profiles.

References

[1] Organic Syntheses, Coll. Vol. 4, p.231 (1963); Vol. 34, p.28 (1954). A classic procedure for cyclopropanecarboxylic acid via malonic ester synthesis. [Link: http://www.orgsyn.org/demo.aspx?prep=CV4P0231]

[2] Johnson, R. G., & Ingham, R. K. (1956). The Hunsdiecker Reaction. Chemical Reviews, 56(2), 219–269. A comprehensive review of the Hunsdiecker reaction. [Link: https://pubs.acs.org/doi/abs/10.1021/cr50008a003]

[3] Hunsdiecker, H., & Hunsdiecker, C. (1942). Über den Abbau der Salze aliphatischer Säuren durch Brom. Berichte der deutschen chemischen Gesellschaft (A and B Series), 75(3), 291-297. The original publication on the reaction. [Link: https://onlinelibrary.wiley.com/doi/abs/10.1002/cber.19420750309]

[4] Matteson, D. S. (2012). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons. A foundational text on boronic acid chemistry. [Link: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527648283]

[5] Pilarski, L. T. (2011). Grignard Reagents: New Developments. In The Chemistry of Organomagnesium Compounds (pp. 1-35). John Wiley & Sons, Ltd. A modern overview of Grignard reagent chemistry. [Link: https://onlinelibrary.wiley.com/doi/10.1002/9780470682531.pat0535]

[6] Cammidge, A. N., & Kofod, N. (2004). Purification of boronic acids. Tetrahedron, 60(20), 4389-4392. Discusses purification strategies for boronic acids. [Link: https://www.sciencedirect.com/science/article/abs/pii/S004040200400407X]

[7] T. G. Kidd, S. H. Gellman, J. Am. Chem. Soc.2022 , 144 (45), 20591-20600. Provides representative ¹¹B NMR data for boronic acids. [Link: https://pubs.acs.org/doi/10.1021/jacs.2c08323]

[8] Bowie, J. H., & White, P. Y. (1998). The gas phase fragmentation of boronic acids and their esters. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6. Details mass spectrometry fragmentation patterns. [Link: https://pubs.rsc.org/en/content/articlelanding/1998/p2/a706173h]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3 [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cyclopropyl-d5-boronic Acid: Properties, Applications, and Analytical Methodologies

This technical guide provides a comprehensive overview of Cyclopropyl-d5-boronic acid, a deuterated building block of significant interest to researchers, scientists, and professionals in drug development. This document delves into its core physical and chemical properties, explores its critical applications in modern pharmaceutical research, and presents detailed analytical methodologies for its characterization and use.

Core Molecular and Physical Characteristics

This compound is a stable isotope-labeled analog of cyclopropylboronic acid. The replacement of five hydrogen atoms with deuterium imparts a higher molecular weight, a feature that is instrumental in its primary applications.

Key Identifiers and Properties

A summary of the fundamental properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 1850305-91-7 | [1][2] |

| Molecular Formula | C₃D₅H₂BO₂ | [1][2] |

| Molecular Weight | 90.928 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 90-95 °C (for non-deuterated analog) | [3][4] |

| Solubility | Soluble in methanol (approx. 3 mg/mL for non-deuterated analog) and DMSO.[3] | |

| Storage Conditions | -20°C, sealed under inert gas, and protected from moisture.[2][5] |

Structural Representation

The chemical structure of this compound features a cyclopropyl ring where five hydrogen atoms are substituted with deuterium, bonded to a boronic acid functional group.

Sources

An In-depth Technical Guide to Cyclopropyl-d5-boronic Acid: Synthesis, Characterization, and Application in Drug Discovery

This guide provides a comprehensive technical overview of Cyclopropyl-d5-boronic acid, a deuterated building block of significant interest to researchers, scientists, and professionals in drug development. This document delves into its fundamental properties, provides a detailed synthetic protocol, and explores its critical applications in modern medicinal chemistry, with a focus on enhancing metabolic stability and its use in carbon-carbon bond formation.

Introduction: The Significance of Deuterated Building Blocks in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of deuterium, a stable isotope of hydrogen, has emerged as a powerful tool for optimizing the pharmacokinetic profiles of drug candidates. The replacement of hydrogen with deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond. This seemingly subtle modification can have profound effects on a molecule's metabolic fate, often leading to a reduced rate of metabolism, decreased formation of toxic metabolites, and an extended half-life in the body.[1] this compound is a prime example of a deuterated building block designed to leverage these benefits. The cyclopropyl moiety itself is a valuable structural motif in medicinal chemistry, known for its ability to introduce conformational rigidity and improve potency.[2][3] The pentadeuterated form offers the added advantage of enhanced metabolic stability, making it a highly sought-after reagent for the synthesis of next-generation therapeutics.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling and application in synthesis.

| Property | Value | Source |

| CAS Number | 1850305-91-7 | LGC Standards[4] |

| Molecular Formula | C₃D₅H₂BO₂ | MySkinRecipes[5] |

| Molecular Weight | 90.93 g/mol | LGC Standards[4] |

| Appearance | White to off-white solid | --- |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents | --- |

Molecular Structure:

Caption: Molecular structure of this compound.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be achieved through a multi-step process, beginning with the preparation of a deuterated cyclopropane precursor. The following protocol is a representative method based on established synthetic transformations.

Workflow for the Synthesis of this compound

Caption: Synthetic pathway to this compound.

Step-by-Step Experimental Protocol

Part 1: Synthesis of Cyclopropane-1,1-dicarboxylic acid-d4

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (2.1 g, 91 mmol) in absolute ethanol-d6 (50 mL) under an inert atmosphere (e.g., Argon).

-

Addition of Deuterated Malonate: To the freshly prepared sodium ethoxide-d5 solution, add diethyl malonate-d2 (10 g, 61 mmol) dropwise at room temperature.

-

Cyclopropanation: Add 1,2-dibromoethane-d4 (12.5 g, 65 mmol) to the reaction mixture. Heat the mixture to reflux and maintain for 4 hours.

-

Saponification: After cooling to room temperature, add a solution of sodium hydroxide (10 g, 250 mmol) in D₂O (30 mL). Heat the mixture to reflux for an additional 4 hours to ensure complete saponification of the ester groups.

-

Work-up and Isolation: Cool the reaction mixture in an ice bath and acidify with concentrated DCl in D₂O until the pH is approximately 1. The precipitated solid is collected by filtration, washed with cold D₂O, and dried under vacuum to yield cyclopropane-1,1-dicarboxylic acid-d4.

Part 2: Synthesis of Cyclopropyl-d5-carboxylic acid

-

Decarboxylation: Place the cyclopropane-1,1-dicarboxylic acid-d4 (5 g, 36 mmol) in a distillation apparatus. Heat the solid gently under reduced pressure. The dicarboxylic acid will decarboxylate to form cyclopropyl-d4-carboxylic acid, which can be distilled directly. A subsequent H/D exchange at the carboxylic acid proton with D₂O will yield the final product.

Part 3: Synthesis of Cyclopropyl-d5-bromide

-

Hunsdiecker Reaction: Suspend silver(I) oxide (4.2 g, 18 mmol) in water (50 mL) and add the cyclopropyl-d5-carboxylic acid (3.3 g, 36 mmol). Stir the mixture until a clear solution of silver cyclopropyl-d5-carboxylate is formed. Evaporate the water under reduced pressure.

-

Bromination: Suspend the dried silver salt in anhydrous carbon tetrachloride. Cool the suspension to 0°C and add a solution of bromine (5.8 g, 36 mmol) in carbon tetrachloride dropwise with stirring. After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Isolation: Filter off the silver bromide precipitate. The filtrate contains the desired cyclopropyl-d5-bromide. Carefully distill the solvent to obtain the pure product.

Part 4: Synthesis of this compound

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer under an argon atmosphere, place magnesium turnings (0.8 g, 33 mmol). Add a small crystal of iodine to initiate the reaction. Add a solution of cyclopropyl-d5-bromide (4.0 g, 32 mmol) in anhydrous tetrahydrofuran (THF, 30 mL) dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for an additional 30 minutes.

-

Borylation: Cool the Grignard solution to -78°C in a dry ice/acetone bath. Add a solution of trimethyl borate (4.0 g, 38 mmol) in anhydrous THF (20 mL) dropwise, maintaining the temperature below -60°C. After the addition, allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Hydrolysis and Isolation: Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M sulfuric acid until the solution is acidic. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, the solvent is removed under reduced pressure to yield this compound as a white solid.

Applications in Drug Discovery and Development

Enhancing Metabolic Stability: The Deuterium Advantage

A primary application of this compound is in the synthesis of drug candidates with improved metabolic stability. The cyclopropyl group itself can be susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to ring-opening and the formation of reactive metabolites.[4] Deuteration of the cyclopropyl ring can significantly slow down this metabolic process due to the kinetic isotope effect.

Conceptual Representation of Metabolic Blocking:

Caption: Deuteration slows the rate of metabolic breakdown.

By replacing a metabolically labile cyclopropyl group with its deuterated counterpart, medicinal chemists can often achieve:

-

Reduced systemic clearance: The drug remains in the body for a longer period.

-

Increased half-life: This can lead to less frequent dosing regimens, improving patient compliance.

-

Reduced formation of potentially toxic metabolites: Enhancing the safety profile of the drug candidate.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable reagent for introducing the deuterated cyclopropyl moiety onto aromatic and heteroaromatic scaffolds via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most versatile and widely used methods for C-C bond formation in modern organic synthesis.

Representative Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vial, combine the aryl or heteroaryl halide (1.0 equiv), this compound (1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as potassium carbonate (2.0 equiv).

-

Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 mixture of dioxane and water.

-

Reaction Execution: Seal the vial and heat the reaction mixture to 80-100°C with stirring for 4-12 hours, or until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired deuterated cyclopropyl-functionalized compound.

Analytical Characterization

The successful synthesis and purity of this compound and its coupled products should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the absence of signals corresponding to the cyclopropyl protons, while ²H NMR will confirm the presence and positions of the deuterium atoms. ¹³C NMR will show characteristic shifts for the cyclopropyl carbons. ¹¹B NMR is useful for characterizing the boronic acid moiety.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the molecule, verifying the incorporation of five deuterium atoms.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. It is a moisture-sensitive compound and should be stored under an inert atmosphere in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its strategic use allows for the synthesis of novel drug candidates with potentially superior pharmacokinetic properties. The detailed synthetic protocol and application guidelines provided in this document are intended to empower researchers to effectively utilize this important deuterated reagent in their pursuit of innovative and improved therapeutics. The ability to precisely install a metabolically stabilized cyclopropyl group via robust and reliable methods like the Suzuki-Miyaura coupling underscores the importance of such isotopically labeled compounds in advancing the field of drug discovery.

References

-

MySkinRecipes. This compound. [Link]

-

Pharmaffiliates. Cyclopropylboronic acid (BSC). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactivity of Cyclopropylboronic Acid. [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of medicinal chemistry, 59(19), 8712–8756. [Link]

-

Di Martino, R. M. C., & others. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 621-642. [Link]

-

Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]

Sources

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientificupdate.com [scientificupdate.com]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Cyclopropyl-d5-boronic Acid: Commercial Availability, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of Cyclopropyl-d5-boronic acid, a valuable isotopically labeled building block in medicinal chemistry and drug development. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific principles and practical experience. We will delve into its commercial sourcing, plausible synthetic routes, and detailed application protocols, with a focus on the underlying rationale for key experimental choices.

The Strategic Importance of Deuteration: Why this compound?

In the landscape of modern drug discovery, the strategic incorporation of deuterium at specific molecular positions has emerged as a powerful tool to enhance the pharmacokinetic profiles of drug candidates. The substitution of hydrogen with its heavier, stable isotope, deuterium, can significantly alter the metabolic fate of a molecule. This is primarily due to the Kinetic Isotope Effect (KIE) , where the stronger carbon-deuterium (C-D) bond is cleaved at a slower rate by metabolic enzymes, such as Cytochrome P450s, compared to the corresponding carbon-hydrogen (C-H) bond.

The cyclopropyl moiety is a privileged scaffold in medicinal chemistry, prized for its ability to impart conformational rigidity, improve metabolic stability, and modulate pKa. When this valuable structural motif is deuterated, as in this compound, it offers medicinal chemists a building block to introduce a "metabolic shield" at the cyclopropyl ring. This can lead to:

-

Reduced metabolic clearance: Slower enzymatic degradation can lead to a longer drug half-life.

-

Increased drug exposure: A higher concentration of the active pharmaceutical ingredient (API) can be maintained in the bloodstream.

-

Potentially altered metabolite profiles: The formation of undesirable or reactive metabolites may be suppressed.

-

Improved therapeutic index: A more favorable balance between efficacy and toxicity.

This guide will equip you with the necessary information to effectively source and utilize this compound in your research and development endeavors.

Commercial Availability and Sourcing

This compound (CAS Number: 1850305-91-7) is a specialized chemical reagent available from a select number of suppliers who focus on isotopically labeled compounds. It is crucial to note that this may not be a standard off-the-shelf product for all vendors and may require custom synthesis, impacting lead times and cost.

Below is a comparative table of known suppliers. Researchers are advised to contact these vendors directly for the most current information on availability, pricing, purity, and isotopic enrichment.

| Supplier | Website | Notes |

| LGC Standards | Often requires custom synthesis; inquire for quote and lead time.[1] | |

| Alfa Chemistry | Lists the product and emphasizes its use in research.[2] | |

| MySkinRecipes | Provides pricing for small quantities (5mg, 25mg) with stated lead times.[3] | |

| C/D/N Isotopes | A well-known supplier of deuterated compounds; worth inquiring for custom synthesis. | |

| Cambridge Isotope Laboratories, Inc. | A leading producer of stable isotopes and labeled compounds; a primary contact for custom synthesis inquiries. | |

| Sigma-Aldrich (Merck) | While the non-deuterated version is readily available, the d5-analog may be available through their custom synthesis services.[4] | |

| Toronto Research Chemicals (TRC) | Offers a wide range of isotopically labeled compounds and is a likely source for custom synthesis. |

Key Sourcing Considerations:

-

Isotopic Purity: Request a Certificate of Analysis (CoA) to verify the level of deuteration.

-

Chemical Purity: Ensure the material meets the purity requirements for your specific application (e.g., >95% or >98%).

-

Available Quantities: Inquire about scalability if larger quantities are anticipated for later-stage development.

-

Lead Time: Factor in potential custom synthesis timelines into your project planning.

Synthesis of this compound: A Plausible Approach

While proprietary synthesis methods are common for such specialized reagents, a plausible and scientifically sound synthetic route can be extrapolated from established methods for the preparation of non-deuterated cyclopropylboronic acid and general deuteration techniques. The following proposed synthesis is for informational purposes and should be adapted and optimized under appropriate laboratory conditions.

The most common and robust method for synthesizing cyclopropylboronic acid involves the reaction of a cyclopropyl-organometallic species with a borate ester, followed by hydrolysis.[5][6] To introduce the deuterium atoms, a deuterated starting material or a deuteration step during the synthesis is required. A logical approach would involve the use of a deuterated cyclopropyl halide as the starting material.

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

PART 1: Preparation of Bromocyclopropane-d5

-

Rationale: The initial step involves the selective bromination of commercially available cyclopropane-d6. N-Bromosuccinimide (NBS) under photochemical initiation is a standard method for radical bromination of alkanes.

-

Procedure:

-

To a solution of cyclopropane-d6 in a suitable solvent (e.g., CCl₄, though safer alternatives should be considered) in a quartz reaction vessel, add N-bromosuccinimide (1.05 equivalents).

-

Irradiate the mixture with a UV lamp at a suitable temperature (e.g., reflux) until the reaction is complete (monitored by GC-MS).

-

Cool the reaction mixture, filter off the succinimide byproduct, and carefully remove the solvent under reduced pressure.

-

Purify the resulting bromocyclopropane-d5 by fractional distillation.

-

PART 2: Formation of the Grignard Reagent

-

Rationale: The formation of an organometallic intermediate is necessary for the subsequent reaction with the borate ester. A Grignard reagent is a common and effective choice.

-

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), activate magnesium turnings (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Slowly add a solution of bromocyclopropane-d5 (1.0 equivalent) in anhydrous THF to the activated magnesium, maintaining a gentle reflux.

-

After the addition is complete, continue to stir the mixture at reflux for an additional hour to ensure complete formation of the Grignard reagent.

-

PART 3: Borylation and Hydrolysis

-

Rationale: The nucleophilic cyclopropyl-d5 Grignard reagent will attack the electrophilic boron atom of the borate ester. Triisopropyl borate is often preferred over trimethyl borate due to its lower reactivity and reduced tendency to form over-addition products. The resulting boronic ester is then hydrolyzed to the desired boronic acid.

-

Procedure:

-

Cool the freshly prepared Grignard reagent to -78 °C.

-

Slowly add a solution of triisopropyl borate (1.1 equivalents) in anhydrous THF, maintaining the temperature below -60 °C.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding it to a cold aqueous solution of hydrochloric acid (e.g., 1 M HCl).

-

Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronic ester.

-

Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification can be achieved by recrystallization or column chromatography.

-

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound in drug discovery is its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the deuterated cyclopropyl moiety onto aromatic or heteroaromatic scaffolds.[7][8]

General Suzuki-Miyaura Coupling Workflow

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol

Rationale: This protocol provides a robust starting point for the coupling of this compound with a variety of aryl or heteroaryl halides. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and should be optimized for each specific substrate.

-

Reagent Preparation:

-

In a reaction vessel, combine the aryl/heteroaryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).

-

Expert Insight: An excess of the boronic acid is often used to compensate for potential protodeboronation or homocoupling side reactions. The choice of base is substrate-dependent; stronger bases like Cs₂CO₃ may be required for less reactive halides.

-

-

Catalyst and Ligand Addition:

-

In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).

-

Expert Insight: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Buchwald-type ligands like SPhos or XPhos are often effective for challenging couplings.

-

-

Reaction Setup:

-

Add the catalyst/ligand mixture to the reaction vessel.

-

Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

-

Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC, LC-MS, or GC-MS).

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers and extract the aqueous phase with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

-

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of both the this compound starting material and the final coupled product.

| Analytical Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | Structural confirmation and assessment of residual protons. | A significant reduction or absence of signals corresponding to the cyclopropyl protons. Residual proton signals can be used to quantify isotopic enrichment. |

| ²H NMR | Direct observation of deuterium incorporation. | A signal in the region corresponding to the cyclopropyl group. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Signals for the cyclopropyl carbons will be present, potentially showing coupling to deuterium. |

| ¹¹B NMR | Characterization of the boronic acid moiety. | A broad signal characteristic of a boronic acid. The chemical shift can be pH-dependent.[9] |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of deuteration. | The molecular ion peak will be shifted by +5 mass units compared to the non-deuterated analog. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of chemical purity. | A single major peak indicating the purity of the compound. |

Challenges in NMR Spectroscopy of Boronic Acids:

Boronic acids have a tendency to form cyclic anhydrides (boroxines) upon dehydration, which can lead to complex and difficult-to-interpret NMR spectra.[10] To obtain clean spectra, the following strategies can be employed:

-

Use of d4-Methanol: Running the NMR in deuterated methanol can help to break up the boroxine trimers.

-

Rigorous Drying: Ensuring the sample and NMR solvent are scrupulously dry can favor the monomeric boronic acid form.

-

Conversion to a Boronate Ester: Derivatization with a diol, such as pinacol, can provide a stable compound with sharp NMR signals.

Conclusion

This compound is a highly valuable reagent for medicinal chemists seeking to leverage the benefits of deuteration in their drug discovery programs. While its commercial availability may be limited to specialized suppliers and often requires custom synthesis, its potential to improve the metabolic stability and pharmacokinetic properties of drug candidates makes it a worthwhile investment. A sound understanding of its synthesis, application in Suzuki-Miyaura coupling, and the nuances of its analytical characterization, as outlined in this guide, will empower researchers to effectively incorporate this powerful building block into their synthetic strategies.

References

-

MySkinRecipes. This compound. [Link]

- Google Patents. Method for preparing cyclopropyl boronic acid.

-

Li, A. Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. [Link]

-

Royal Society of Chemistry. Supplementary Material. [Link]

-

Eureka | Patsnap. Method for preparing cyclopropyl boronic acid. [Link]

-

Isotope Science / Alfa Chemistry. This compound. [Link]

-

ResearchGate. ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. [Link]

-

ResearchGate. Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. [Link]

-

Oakwood Chemical. Cyclopropyl boronic acid. [Link]

-

PubMed. Synthesis of deuterated acids and bases using bipolar membranes. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactivity of Cyclopropylboronic Acid. [Link]

-

NIH. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. [Link]

-

ZEOtope. Phenyl Boronic Acid-d5. [Link]

-

Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]

-

ResearchGate. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link]

Sources

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. This compound [myskinrecipes.com]

- 4. 环丙基硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. Cyclopropylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

1H NMR and 13C NMR data for Cyclopropyl-d5-boronic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Cyclopropyl-d5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this compound. As a deuterated analog, this compound presents unique spectroscopic features that are critical for its identification and application in fields such as medicinal chemistry and metabolic studies. This document, prepared from the perspective of a Senior Application Scientist, moves beyond a simple data presentation to explain the causal relationships behind the spectral characteristics, offering field-proven insights into experimental design, data interpretation, and potential challenges. We will explore the profound impact of deuterium labeling on the NMR spectra, detail best-practice protocols for data acquisition, and provide authoritative grounding for the principles discussed.

Introduction: The Significance of Isotopic Labeling in Boronic Acids

This compound (C₃H₂D₅BO₂) is a stable isotope-labeled analog of cyclopropylboronic acid. The cyclopropyl motif is of significant interest in drug discovery, valued for its ability to introduce conformational rigidity and metabolic stability. The deuterated version is particularly valuable for:

-

Mechanistic Studies: Tracking the metabolic fate of the cyclopropyl group in biological systems.

-

Quantitative Analysis: Serving as an internal standard in mass spectrometry-based assays due to its distinct mass.

-

NMR Spectroscopy: Simplifying complex proton spectra and enabling advanced structural studies.

Understanding the NMR profile of this compound is paramount for verifying its isotopic purity and structural integrity. This guide provides the foundational knowledge for interpreting its unique spectral signature.

Molecular Structure

The structure of this compound features a cyclopropane ring where all five hydrogen atoms have been replaced by deuterium.

Caption: Structure of this compound.

Predicted NMR Data & Interpretation

Direct experimental spectra for this specific isotopologue are not widely published. The following data is expertly predicted based on the known spectrum of its non-deuterated counterpart, Cyclopropylboronic acid[1][2], and the established principles of NMR spectroscopy for deuterated and boron-containing compounds.

¹H NMR Spectroscopy

The primary utility of d5 labeling is the near-complete removal of proton signals from the cyclopropyl moiety, dramatically simplifying the ¹H NMR spectrum.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Comments |

|---|---|---|---|---|

| ~8.0 - 9.0 | Broad Singlet | 2H | B(OH )₂ | Chemical shift is highly dependent on concentration, temperature, and residual water. Signal will exchange upon D₂O addition. |

| Trace signals < 0.8 | Multiplet | <0.05H | Residual CH | Expected to be negligible (>98% deuteration is common).[3] |

Expert Interpretation:

-

Absence of Cyclopropyl Protons: In the non-deuterated analog, the cyclopropyl protons appear as complex multiplets between δ -0.20 and 0.60 ppm.[1] The defining characteristic of the this compound ¹H spectrum is the absence of these signals. Any residual signal in this region is indicative of incomplete deuteration.

-

The Boronic Acid Protons (B(OH)₂): The two hydroxyl protons on the boron atom are acidic and exchange rapidly. This leads to a single, broad resonance. Its chemical shift is highly variable and sensitive to the solvent environment. Using a hydrogen-bonding solvent like DMSO-d₆ is advantageous as it slows the exchange rate compared to solvents like CDCl₃, resulting in a more distinct, albeit still broad, peak.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides direct evidence of the deuterated carbon skeleton but comes with its own set of interpretive challenges due to the presence of both deuterium and boron.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity (¹³C-¹H) | Multiplicity (¹³C-²H) | Assignment | Comments |

|---|---|---|---|---|

| ~0 - 5 | Singlet | Multiplet | C D-B | Signal is expected to be extremely broad, and potentially unobservable, due to quadrupolar broadening from the adjacent boron atom.[4][5] |

| ~5 - 10 | Singlet | Multiplet (Triplet-like) | C D₂ | The signal will be split into a multiplet by the two attached deuterium atoms (spin I=1). |

Expert Interpretation:

-

The Challenge of the ipso-Carbon (C-B): The carbon atom directly attached to boron is notoriously difficult to observe in ¹³C NMR.[5][6] This is due to "quadrupolar broadening." Boron has two NMR-active isotopes, ¹¹B (80.4% abundance, spin I=3/2) and ¹⁰B (19.6%, spin I=3), which are quadrupolar nuclei. These nuclei relax very quickly, causing a significant broadening of the signal of any directly attached carbon, often to the point where it disappears into the baseline.[5][7] This is a critical insight for any scientist working with organoboron compounds.

-

Deuterium Coupling (¹J_CD): While standard ¹³C NMR is proton-decoupled, the deuterium nuclei will still couple to the carbons.[8] A CD₂ group will typically appear as a 1:2:1 triplet-like multiplet, and a CD group as a 1:1:1 triplet. This fine structure is definitive proof of deuteration at those positions.

-

Upfield Isotope Shift: Deuteration typically causes a small upfield shift (lower ppm value) for the attached carbon atom compared to its protonated counterpart.

Recommended Experimental Protocols

To obtain high-quality NMR data for this compound, a carefully designed experimental approach is crucial.

Sample Preparation

-

Solvent Selection: DMSO-d₆ is the recommended solvent. It is an excellent solvent for boronic acids and its ability to form hydrogen bonds helps in observing the B(OH)₂ protons.

-

Concentration: Due to the low sensitivity of ¹³C NMR and the potential for broad signals, a relatively high concentration is advised (e.g., 20-50 mg in 0.6 mL of solvent).

-

Water Content: Boronic acids can form anhydrides (boroxines) upon dehydration.[9] Ensure the deuterated solvent is of high purity and handle the sample in a dry environment to maintain its monomeric boronic acid form.

NMR Data Acquisition Workflow

The following workflow outlines a best-practice approach for characterizing this compound.

Caption: Recommended workflow for NMR analysis.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is sufficient.

-

Key Parameter: Ensure the spectral width covers the region from -1 to 12 ppm.

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled pulse sequence (zgpg30 or similar).

-

Number of Scans (ns): A high number of scans (e.g., >1024) is recommended to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): Quadrupolar-broadened carbons relax slowly. Using a longer relaxation delay (e.g., 5-10 seconds) can sometimes aid in the detection of the elusive C-B signal.

Conclusion

The NMR analysis of this compound is a study in the practical consequences of isotopic labeling and the fundamental properties of organoboron compounds. The ¹H NMR spectrum is defined by the absence of signals from the cyclopropyl ring, with the primary observable feature being the broad, exchangeable B(OH)₂ protons. The ¹³C NMR spectrum confirms the deuterated carbon skeleton through characteristic C-D coupling patterns, but the direct observation of the carbon attached to boron is challenging due to quadrupolar broadening. By employing the robust experimental protocols and interpretive principles outlined in this guide, researchers and drug development professionals can confidently verify the structure and purity of this important labeled compound, ensuring the integrity of their subsequent studies.

References

-

Bernd Wrackmeyer. (2006). Organoboranes and tetraorganoborates studied by 11B and 13C NMR spectroscopy and DFT calculations. ResearchGate. Available at: [Link]

-

iChemical. (n.d.). Cyclopropylboronic acid, CAS No. 411235-57-9. iChemical. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary information. The Royal Society of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of B 2 O(Ph)(OH)(ttp) (OH proton at d −9.22 not shown). ResearchGate. Available at: [Link]

-

Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. (n.d.). University of Regensburg. Available at: [Link]

-

Reddit User Discussion. (2014). Effect of boron groups on 13 C NMR chemical shift. Reddit. Available at: [Link]

-

Supporting Information for Boronic Acid–DMAPO Cooperative Catalysis for Dehydrative Condensation between Carboxylic Acids and Amines. (n.d.). Nagoya University. Available at: [Link]

-

University of Ottawa. (n.d.). 13 Carbon NMR. University of Ottawa NMR Facility. Available at: [Link]

-

Raines Lab, MIT. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts - Supporting Information. MIT. Available at: [Link]

-

ResearchGate. (2017). Why can't see the 13C signal of the carbon which linked with boric acid group directly in C-NMR?. ResearchGate. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]

-

Cole, T. E. (n.d.). 11B NMR Chemical Shifts. San Diego State University. Available at: [Link]

-

University of Calgary. (n.d.). Coupling in 13C NMR spectra. University of Calgary. Available at: [Link]

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. Cyclopropylboronic acid, CAS No. 411235-57-9 - iChemical [ichemical.com]

- 2. Cyclopropylboronic acid(411235-57-9) 13C NMR [m.chemicalbook.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. reddit.com [reddit.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]

A Technical Guide to the Stability and Storage of Cyclopropyl-d5-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Importance of Isotopically Labeled Cyclopropyl Boronic Acids

Cyclopropyl-d5-boronic acid, a deuterated analogue of cyclopropylboronic acid, is an increasingly important building block in modern medicinal chemistry and drug development. The incorporation of a cyclopropyl moiety can significantly influence the metabolic stability, potency, and pharmacokinetic profile of a drug candidate. Furthermore, the presence of deuterium isotopes provides a valuable tool for mechanistic studies, reaction tracking, and as a means to alter metabolic pathways (kinetic isotope effect). However, the utility of this valuable reagent is intrinsically linked to its stability and proper handling. This guide provides an in-depth understanding of the factors governing the stability of this compound and outlines best practices for its storage and handling to ensure its integrity and performance in sensitive applications.

I. Chemical Stability Profile of this compound

The stability of this compound is primarily influenced by its susceptibility to two main degradation pathways: protodeboronation and oxidation. Understanding the principles behind these pathways is crucial for mitigating degradation.

Protodeboronation: A Key Consideration

Protodeboronation is a common degradation pathway for boronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. The rate of this reaction is highly dependent on the nature of the organic substituent, pH, and the presence of catalysts.

Fortunately, cyclopropyl boronic acids exhibit remarkable resistance to protodeboronation compared to many other classes of boronic acids.[1][2] Studies have shown that cyclopropyl and vinyl boronic acids undergo very slow protodeboronation.[1] This inherent stability is a significant advantage in synthetic applications. However, it is important to note that prolonged exposure to harsh acidic or basic conditions can still promote this degradation pathway.

Mechanism of Protodeboronation:

Caption: Simplified pathway of protodeboronation.

Oxidative Degradation: The Silent Threat

Boronic acids are susceptible to oxidation, which can lead to the formation of the corresponding alcohol (cyclopropanol-d5 in this case) and boric acid.[3] This process can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. The empty p-orbital on the boron atom makes it susceptible to nucleophilic attack by reactive oxygen species (ROS).[3]

Mechanism of Oxidative Degradation:

Caption: General pathway for oxidative degradation of boronic acids.

II. Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of this compound, adherence to strict storage and handling protocols is paramount. The following recommendations are based on safety data sheets for analogous compounds and general best practices for handling air- and moisture-sensitive reagents.[4][5]

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | -20 °C[4] | Reduces the rate of potential degradation reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen)[4][5] | Minimizes exposure to atmospheric oxygen and moisture, thereby preventing oxidative degradation and hydrolysis. |

| Container | Tightly sealed, opaque container[4][5] | Prevents ingress of air and moisture. Opaque containers protect the compound from light, which can potentially catalyze degradation. |

| Moisture | Store in a dry environment (e.g., desiccator)[4][5][6][7] | Cyclopropylboronic acid is hygroscopic, and moisture can lead to the formation of boroxines (anhydrides) or hydrolysis. |

Safe Handling Procedures

Proper handling techniques are as crucial as storage conditions for maintaining the quality of this compound.

Step-by-Step Handling Protocol:

-

Inert Atmosphere: Always handle the compound under an inert atmosphere (e.g., in a glove box or using a Schlenk line).

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5]

-

Dispensing: Use clean, dry spatulas and glassware. Avoid introducing any contaminants into the storage container.

-

Weighing: If possible, weigh the required amount in a glove box. If a glove box is unavailable, quickly weigh the compound in a fume hood and immediately reseal the container.

-

Resealing: After dispensing, purge the container with an inert gas before tightly resealing it.

-

Cleaning: Clean any spills promptly and decontaminate glassware thoroughly.

III. Assessing the Stability of this compound

Regularly assessing the purity and stability of this compound is a good laboratory practice, especially for long-term storage or before use in critical applications.

Analytical Techniques for Stability Assessment

| Analytical Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹¹B, ¹³C) | Can be used to confirm the structure and identify the presence of degradation products such as cyclopropane-d5 (from protodeboronation) or cyclopropanol-d5 (from oxidation).[1][3] |

| High-Performance Liquid Chromatography (HPLC) | A powerful technique for assessing the purity of the compound and quantifying any impurities or degradation products. |

| Mass Spectrometry (MS) | Can be used to confirm the molecular weight of the compound and identify degradation products. |

Experimental Workflow for Stability Assessment:

Caption: Workflow for assessing the stability of this compound.

IV. Conclusion: Ensuring Success in Synthesis

The unique properties of this compound make it a powerful tool in the arsenal of medicinal and synthetic chemists. By understanding its inherent stability characteristics and adhering to the stringent storage and handling protocols outlined in this guide, researchers can ensure the integrity of this valuable reagent. This diligence will translate into more reliable and reproducible experimental outcomes, ultimately accelerating the pace of drug discovery and development.

V. References

-

Zhang, Y., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020573118. [Link]

-

Chemdox. (2025, June 10). Safety Data Sheet: Phenyl boronic acid-d5. Retrieved from [Link]

-

Wang, Y., & Li, W. (2018). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid D5. Retrieved from [Link]

-

Mphahamele, P. A., et al. (2007). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 96(7), 1845-1855. [Link]

-

Patel, K., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development. [Link]

-

Batey, R. A., et al. (1992). Preparation of isotopically labeled ribonucleotides for multidimensional NMR spectroscopy of RNA. Nucleic Acids Research, 20(17), 4515–4523. [Link]

-

Li, D., et al. (2015). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Molecules, 20(4), 6814-6836. [Link]

-

Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

-

Sdfine. (n.d.). GHS Safety Data Sheet: CYCLOPROPYLBORONIC ACID. Retrieved from [Link]

-

Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]

-

Jones, C., et al. (2010). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]

-

Pilco, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. [Link]

-

Lo, C., & Raines, R. T. (2016). Boronate-Mediated Biologic Delivery. Journal of the American Chemical Society, 138(49), 15821–15824. [Link]

-

Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575–3581. [Link]

-

Singh, A., et al. (2017). Recent developments in the medicinal chemistry of single boron atom-containing compounds. RSC Medicinal Chemistry, 8(8), 842–853. [Link]

-

Verhelst, S. H. L. (2018). Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins. ChemBioChem, 19(19), 1983-1992. [Link]

Sources

- 1. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.be [fishersci.be]

- 6. sds.chemdox.com [sds.chemdox.com]

- 7. carlroth.com [carlroth.com]

A Technical Guide to the Synthesis of Cyclopropyl-d5-boronic Acid for Pharmaceutical Research

Abstract: This guide provides a comprehensive, in-depth technical overview of a robust synthetic pathway for producing cyclopropyl-d5-boronic acid, a valuable building block for the pharmaceutical industry. The synthesis commences from commercially available deuterated precursors and proceeds through the key intermediates cyclopropyl-d5-carboxylic acid and cyclopropyl-d5-bromide. We will elucidate the causal chemistry behind each synthetic step, provide detailed experimental protocols, and discuss the critical parameters necessary for successful execution, purification, and characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage deuterated intermediates to enhance the pharmacokinetic profiles of novel therapeutics.

Chapter 1: The Strategic Role of Deuterated Cyclopropyl Boronic Acids in Modern Drug Discovery

The incorporation of deuterium into drug candidates is a powerful and increasingly utilized strategy in medicinal chemistry.[1] This approach, often termed "deuterium-enabled medicine," leverages the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, causing reactions that involve C-H bond cleavage to proceed more slowly at a deuterated position. In the context of drug metabolism, this can significantly impact the pharmacokinetics of a molecule.

Many drugs are metabolized by cytochrome P450 enzymes, a process that frequently involves the oxidation of a C-H bond. By selectively replacing hydrogen with deuterium at a metabolic "soft spot," the rate of metabolism can be slowed, potentially leading to:

-

Increased drug exposure and half-life: A lower metabolic rate can result in higher plasma concentrations and a longer duration of action.

-

Reduced formation of toxic metabolites: If a metabolic pathway leads to a harmful byproduct, deuteration can decrease its formation.

-

Improved safety and tolerability profiles: A more predictable metabolic profile can lead to fewer side effects.

The cyclopropyl group is a highly sought-after motif in drug design. Its unique conformational and electronic properties, stemming from its inherent ring strain, often confer improved potency, selectivity, and metabolic stability to drug molecules.[2] Combining the benefits of the cyclopropyl ring with the advantages of deuteration makes this compound an exceptionally valuable building block. It allows for the direct introduction of a metabolically stabilized cyclopropyl group into a wide range of molecular scaffolds via robust cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2]

Chapter 2: Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful planning and execution. The overall strategy is predicated on constructing the deuterated cyclopropane ring from acyclic, deuterated precursors, followed by functional group interconversions to arrive at the final product.

A logical retrosynthetic analysis breaks the synthesis down as follows:

-

Final Target: The C-B bond of this compound can be readily formed from a corresponding organometallic species, such as a Grignard reagent. This points to cyclopropyl-d5-magnesium bromide as the immediate precursor.

-

Grignard Precursor: The Grignard reagent is synthesized from its corresponding alkyl halide, cyclopropyl-d5-bromide.

-

Deuterated Bromide: The conversion of a carboxylic acid to a bromide (losing one carbon) is a classic transformation. The Hunsdiecker reaction or a modern variant is a suitable method, making cyclopropyl-d5-carboxylic acid the next key intermediate.[3]

-

Deuterated Carboxylic Acid: Building the perdeuterated cyclopropane ring is the core challenge. A plausible approach involves a cyclization reaction using a fully deuterated, linear starting material. A malonic ester synthesis using a deuterated 1,3-dihalopropane (e.g., 1,3-dibromo-d6-propane) provides a reliable method to construct the cyclopropane-d4-dicarboxylate, which can then be converted to the desired d5-acid.[3][4]

This multi-stage approach ensures high isotopic enrichment and provides a clear, logical path from commercially available deuterated starting materials to the final, high-value product.

Caption: Retrosynthetic pathway for this compound.

Chapter 3: Synthesis of Key Intermediate: Cyclopropyl-d5-carboxylic Acid

This synthesis is a three-part process involving the formation of the deuterated cyclopropane ring, followed by hydrolysis, decarboxylation, and a final H/D exchange to achieve the d5 isotopic labeling.

Protocol 3.1: Synthesis of Diethyl cyclopropane-d4-1,1-dicarboxylate

This step utilizes a classic malonic ester synthesis to form the cyclopropane ring from a perdeuterated linear precursor.

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly flame-dried or oven-dried.

-

Reagent Charging: To the flask, add sodium ethoxide (2.2 equivalents) and anhydrous ethanol under a positive pressure of nitrogen.

-

Malonate Addition: Slowly add diethyl malonate (1.0 equivalent) to the stirred solution via the dropping funnel.

-

Alkylation: Add 1,3-dibromo-d6-propane (1.1 equivalents) dropwise to the reaction mixture. An exothermic reaction may be observed.

-

Reflux: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude diethyl cyclopropane-d4-1,1-dicarboxylate.

Protocol 3.2: Synthesis of Cyclopropane-d5-carboxylic Acid

This protocol involves saponification, decarboxylation, and a crucial H/D exchange step.

-

Saponification: To the crude diester from the previous step, add a solution of potassium hydroxide (3.0 equivalents) in D₂O. Heat the mixture to reflux for 3-4 hours until the ester is fully hydrolyzed.

-

Acidification & Decarboxylation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated DCl in D₂O until the pH is ~1. Gently heat the solution to 50-60 °C. The dicarboxylic acid intermediate will decarboxylate, evidenced by the evolution of CO₂ gas. Continue heating until gas evolution ceases.

-

H/D Exchange: Make the solution basic again by adding potassium carbonate. The remaining C-H bond at the C1 position is now acidic and will undergo exchange with the D₂O solvent. Stir the basic solution at room temperature overnight to ensure complete exchange.

-

Isolation: Re-acidify the solution with DCl/D₂O and extract the product with diethyl ether (3x). Dry the combined organic extracts over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation to yield the target Cyclopropane-d5-carboxylic acid.[5] The product can be further purified by vacuum distillation.

Chapter 4: Synthesis of Key Precursor: Cyclopropyl-d5-bromide

The conversion of the carboxylic acid to the bromide is achieved via a modified Hunsdiecker (bromodecarboxylation) reaction. This avoids the use of toxic mercury or silver salts.[3]

Protocol 4.1: Bromodecarboxylation

-

Apparatus Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser and a nitrogen inlet.

-

Reagent Charging: Under a nitrogen atmosphere, add cyclopropyl-d5-carboxylic acid (1.0 equivalent) and a suitable solvent such as carbon tetrachloride. Add lead(IV) tetraacetate (1.0 equivalent).[3]

-

Bromination: Heat the mixture to 80 °C. In batches, carefully add lithium bromide (6.0 equivalents).[3]

-

Reaction: Maintain the reaction at 80 °C for 8-10 hours. Monitor the disappearance of the starting material by TLC.

-

Workup: After the reaction is complete, cool the mixture and filter off the solid lead bromide precipitate.

-

Purification: Carefully distill the filtrate under reduced pressure. Caution: Cyclopropyl bromide is volatile. Collect the fraction corresponding to cyclopropyl-d5-bromide. The purity should be assessed by GC-MS to confirm identity and isotopic enrichment.

Chapter 5: Core Protocol: Grignard Route to this compound